N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a butanoic acid moiety, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Chromenyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a suitable leaving group with a methylsulfanyl group, often using reagents like methylthiol or dimethyl sulfide.
Coupling with Butanoic Acid Moiety: The final step involves coupling the chromenyl and methylsulfanyl intermediates with a butanoic acid derivative, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromenyl and butanoic acid moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components. The butanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID can be compared with similar compounds such as:
4-Methylsulfanyl-2-oxo-butanoic acid: This compound lacks the chromenyl group and has different chemical properties and biological activities.
2-Oxo-4-methylthiobutanoic acid: Similar to the above compound, it lacks the chromenyl group and has distinct reactivity and applications.
4-Methylthio-2-oxobutyric acid: Another related compound with different structural features and uses.
The uniqueness of 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID lies in its combination of the chromenyl, methylsulfanyl, and butanoic acid moieties, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H23NO6S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-3-4-12-9-18(22)26-16-10-13(5-6-14(12)16)25-11-17(21)20-15(19(23)24)7-8-27-2/h5-6,9-10,15H,3-4,7-8,11H2,1-2H3,(H,20,21)(H,23,24)/t15-/m0/s1 |
InChI Key |
YTSTYYQIWXCLLB-HNNXBMFYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.